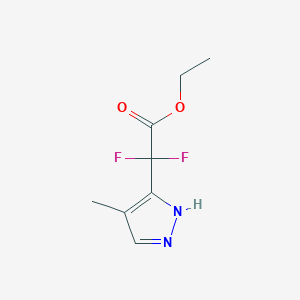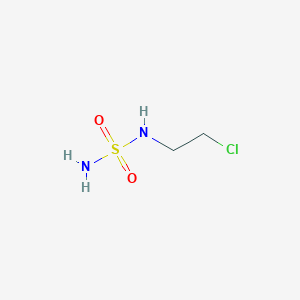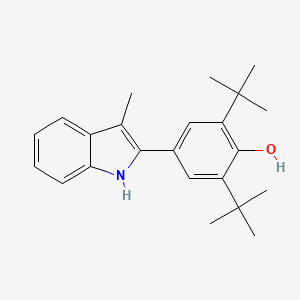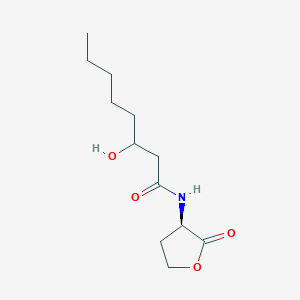![molecular formula C16H25BO2 B14130753 [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid CAS No. 1005452-43-6](/img/structure/B14130753.png)
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is an organic compound with the molecular formula C16H25BO2. This compound is characterized by its boronic acid functional group attached to a conjugated triene system, which includes a cyclohexene ring. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid typically involves the following steps:
Formation of the Conjugated Triene System: The initial step involves the formation of the conjugated triene system. This can be achieved through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the double bonds in a controlled manner.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene structure.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group. This is typically achieved through a hydroboration-oxidation reaction, where a borane reagent adds across the double bond, followed by oxidation to form the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl products from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is widely used as a reagent in organic synthesis. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it invaluable for constructing complex molecules, including pharmaceuticals and natural products.
Biology and Medicine
In biological and medical research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound could potentially be explored for its inhibitory effects on specific enzymes, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated triene system.
Cyclohexylboronic Acid: Features a cyclohexyl group but lacks the conjugated triene system.
Uniqueness
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is unique due to its conjugated triene system and cyclohexene ring, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
1005452-43-6 |
|---|---|
Molecular Formula |
C16H25BO2 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid |
InChI |
InChI=1S/C16H25BO2/c1-13(7-6-12-17(18)19)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9-10,12,18-19H,5,8,11H2,1-4H3/b10-9+,12-6+,13-7+ |
InChI Key |
RRNNDNPUFGKIIW-HGQJZSDHSA-N |
Isomeric SMILES |
B(/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)(O)O |
Canonical SMILES |
B(C=CC=C(C)C=CC1=C(CCCC1(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


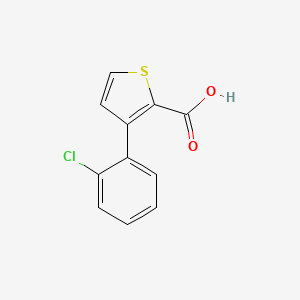
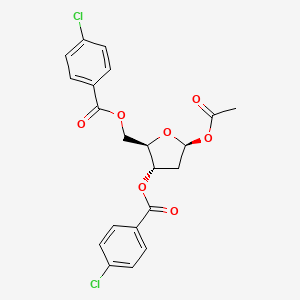
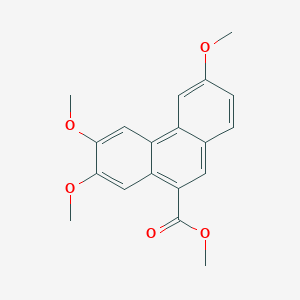
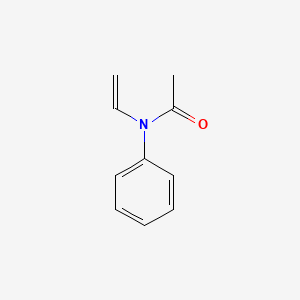
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

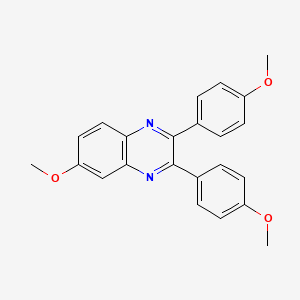
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
